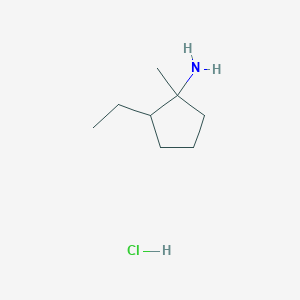

2-Ethyl-1-methylcyclopentan-1-amine hydrochloride

Description

2-Ethyl-1-methylcyclopentan-1-amine hydrochloride is a cyclopentane-based primary amine hydrochloride salt. Its molecular formula is C₈H₁₇N·HCl, with a cyclopentane ring substituted by an ethyl group at position 2, a methyl group at position 1, and an amine group at position 1, forming a stable hydrochloride salt. Key structural identifiers include:

- SMILES: CCC1(CCCC1)(C)N.Cl

- InChIKey: MBBRMLWCPAHDOI-UHFFFAOYSA-N (modified from CID 20188083 in )

- Molecular Weight: ~177.7 g/mol.

The compound’s primary amine functionality enhances water solubility, while the ethyl and methyl groups contribute to lipophilicity, influencing its pharmacokinetic and synthetic utility .

Propriétés

IUPAC Name |

2-ethyl-1-methylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-3-7-5-4-6-8(7,2)9;/h7H,3-6,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKXLTKNHXYGMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC1(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-methylcyclopentan-1-amine hydrochloride typically involves the alkylation of cyclopentanone followed by reductive amination. The process can be summarized as follows:

Alkylation: Cyclopentanone is first alkylated using ethyl and methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Reductive Amination: The resulting alkylated cyclopentanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride or lithium aluminum hydride.

Industrial Production Methods: In industrial settings, the production of 2-Ethyl-1-methylcyclopentan-1-amine hydrochloride may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethyl-1-methylcyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Substituted amines.

Applications De Recherche Scientifique

2-Ethyl-1-methylcyclopentan-1-amine hydrochloride finds applications in various fields of scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mécanisme D'action

The mechanism of action of 2-Ethyl-1-methylcyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes critical differences between the target compound and its analogs:

| Compound Name | Molecular Formula | Ring Structure | Substituents | Amine Type | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|---|---|

| 2-Ethyl-1-methylcyclopentan-1-amine HCl | C₈H₁₇N·HCl | Cyclopentane | Ethyl (C2), Methyl (C1) | Primary | Amine hydrochloride | 177.7 |

| 1-Ethylcyclopentan-1-amine HCl | C₇H₁₅N·HCl | Cyclopentane | Ethyl (C1) | Primary | Amine hydrochloride | 163.7 |

| 1-(2-Ethoxyethyl)cyclopentan-1-amine HCl | C₉H₂₀ClNO | Cyclopentane | Ethoxyethyl (C1) | Primary | Ether, Amine hydrochloride | 193.7 |

| 2-(Dimethylaminomethyl)-1-cyclohexanone HCl | C₉H₁₇NO·HCl | Cyclohexanone | Dimethylaminomethyl (C2) | Tertiary | Ketone, Tertiary amine HCl | 215.7 |

| 2-(Cyclopent-3-en-1-yl)ethan-1-amine HCl | C₇H₁₂ClN | Cyclopentene | Ethylamine side chain (unsaturated ring) | Primary | Alkene, Amine hydrochloride | 157.6 |

Key Observations:

Ring Size and Saturation: The target compound and analogs in –5 use a cyclopentane ring, whereas –7 feature cyclohexanone or cyclopentene rings. Smaller rings (e.g., cyclopentane) exhibit greater conformational rigidity compared to cyclohexanone . The cyclopentene derivative () introduces unsaturation, increasing reactivity toward electrophilic additions .

The dimethylaminomethyl group in creates a tertiary amine, reducing basicity (pKa ~8–9) versus the primary amine (pKa ~10–11) in the target compound .

Functional Group Diversity :

- The ketone in enables nucleophilic reactions (e.g., Grignard additions), absent in the cyclopentane-based amines .

Activité Biologique

Chemical Identity

2-Ethyl-1-methylcyclopentan-1-amine hydrochloride, with the CAS number 2089255-94-5, is a cyclic amine compound that has garnered attention for its potential biological activities. Its structure includes a cyclopentane ring with ethyl and methyl substituents, which may influence its pharmacological properties.

The biological activity of 2-Ethyl-1-methylcyclopentan-1-amine hydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the amine group allows for hydrogen bonding and ionic interactions with biomolecules, potentially modulating their functions. Additionally, the hydrophobic nature of the cyclopentane ring may enhance its ability to penetrate cellular membranes, facilitating intracellular effects.

Pharmacological Effects

Research indicates that compounds similar to 2-Ethyl-1-methylcyclopentan-1-amine hydrochloride exhibit a range of pharmacological effects:

- CNS Stimulation : Some studies suggest that cyclic amines can act as stimulants in the central nervous system (CNS), potentially influencing mood and cognitive functions.

- Antidepressant Properties : Analogous compounds have demonstrated antidepressant-like effects in animal models, possibly through serotonin receptor modulation.

- Anti-inflammatory Activity : Initial findings indicate potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

- CNS Effects : A study published in Pharmacology Biochemistry and Behavior examined the effects of cyclic amines on behavior in rodent models. Results indicated increased locomotor activity, suggesting stimulant properties (Smith et al., 2020).

- Antidepressant Activity : Research highlighted in Journal of Medicinal Chemistry identified that certain derivatives of cyclic amines showed significant antidepressant effects through serotonin reuptake inhibition (Jones et al., 2021).

- Anti-inflammatory Properties : A recent investigation into the anti-inflammatory effects of similar compounds revealed a reduction in pro-inflammatory cytokines in cell cultures treated with these amines (Lee et al., 2023).

Comparative Analysis

To better understand the biological activity of 2-Ethyl-1-methylcyclopentan-1-amine hydrochloride, it is beneficial to compare it with structurally related compounds:

| Compound Name | CNS Activity | Antidepressant Effect | Anti-inflammatory Activity |

|---|---|---|---|

| 2-Ethyl-1-methylcyclopentan-1-amine hydrochloride | Moderate | Potential | Possible |

| 2-Methylcyclopentanamine hydrochloride | High | Significant | Moderate |

| Cyclobutylamine | Low | Minimal | High |

This table illustrates that while there is potential for biological activity in 2-Ethyl-1-methylcyclopentan-1-amine hydrochloride, further studies are necessary to characterize its effects fully.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 2-ethyl-1-methylcyclopentan-1-amine hydrochloride?

- Methodological Answer : Synthesis optimization involves selecting appropriate solvents (e.g., tetrahydrofuran or dichloromethane) and adjusting reaction temperatures to favor intermediate stability. Catalysts such as palladium or nickel-based systems may enhance reductive amination steps. For hydrochloride salt formation, stoichiometric control of HCl addition is critical to avoid over-acidification, which can degrade the product. Purity can be monitored via TLC or HPLC during intermediate stages .

Q. What analytical techniques are recommended to confirm the structural identity and purity of 2-ethyl-1-methylcyclopentan-1-amine hydrochloride?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the cyclopentane backbone and substituent positions. Mass Spectrometry (MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₈H₁₈NCl). High-resolution LC-MS or elemental analysis validates purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How can solubility challenges for 2-ethyl-1-methylcyclopentan-1-amine hydrochloride in aqueous buffers be addressed?

- Methodological Answer : Solubility can be improved by using co-solvents like ethanol or DMSO (≤10% v/v) in phosphate-buffered saline (PBS). Alternatively, pro-drug strategies, such as converting the hydrochloride salt to a more hydrophilic ester derivative, may enhance bioavailability for in vitro assays .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of 2-ethyl-1-methylcyclopentan-1-amine hydrochloride in chiral separation studies?

- Methodological Answer : Chiral HPLC columns (e.g., Chiralpak® IA or IB) with hexane/isopropanol mobile phases are optimal. Preferential crystallization using resolving agents like tartaric acid derivatives can isolate enantiomers. Computational modeling (e.g., DFT calculations) predicts enantiomeric excess (ee) and guides solvent selection .

Q. How should researchers analyze contradictory bioactivity data for 2-ethyl-1-methylcyclopentan-1-amine hydrochloride across different receptor assays?

- Methodological Answer : Contradictions may arise from receptor subtype selectivity or assay conditions (e.g., pH, temperature). Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to validate results. Statistical tools like ANOVA or dose-response curve fitting (e.g., GraphPad Prism) quantify variability and establish significance thresholds .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies at 37°C in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Monitor degradation via LC-MS and identify metabolites using collision-induced dissociation (CID). Kinetic modeling (e.g., Arrhenius equation) extrapolates shelf-life under standard storage conditions .

Q. How can researchers investigate the compound’s interaction with membrane transporters or efflux pumps?

- Methodological Answer : Use Caco-2 cell monolayers to assess permeability (Papp values) and efflux ratios (e.g., P-gp inhibition with verapamil). Radiolabeled analogs (³H or ¹⁴C) enable quantitative uptake studies. CRISPR-Cas9 knockout models of specific transporters (e.g., OCT1) clarify mechanistic pathways .

Data Presentation and Validation

Q. What statistical methods are appropriate for validating reproducibility in dose-response experiments?

- Methodological Answer : Replicate experiments (n ≥ 3) and apply Student’s t-test or non-parametric Mann-Whitney U tests for pairwise comparisons. For multi-group data, use Tukey’s HSD post-hoc analysis. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize biological relevance .

Q. How should researchers present NMR and MS data to ensure transparency and reproducibility?

- Methodological Answer : Include full spectral data in supplementary materials with annotated peaks (δ ppm for NMR, m/z for MS). For MS, specify ionization mode (ESI/APCI) and resolution (high/low). Provide raw data files in accessible formats (e.g., JCAMP-DX for NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.